molecular formula C9H13ClFNO B14045728 (S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride

(S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No.: B14045728
M. Wt: 205.66 g/mol
InChI Key: FXGYWJARTBWCHF-SBSPUUFOSA-N
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Description

(S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorophenyl group, a methoxy group, and an amine group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid and methoxyethanol.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction may produce fluorophenyl alcohols.

Scientific Research Applications

(S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
  • 2-Fluorophenylacetic acid
  • 2-Methoxyphenylamine

Uniqueness

(S)-1-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(1S)-1-(2-fluorophenyl)-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-4-2-3-5-8(7)10;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1

InChI Key

FXGYWJARTBWCHF-SBSPUUFOSA-N

Isomeric SMILES

COC[C@H](C1=CC=CC=C1F)N.Cl

Canonical SMILES

COCC(C1=CC=CC=C1F)N.Cl

Origin of Product

United States

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